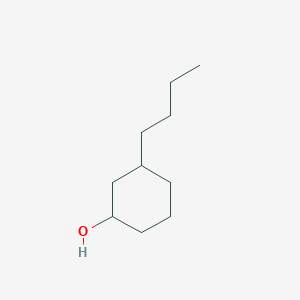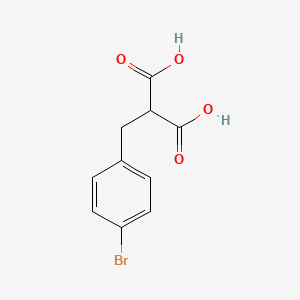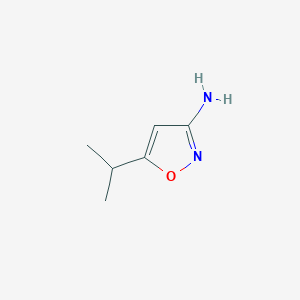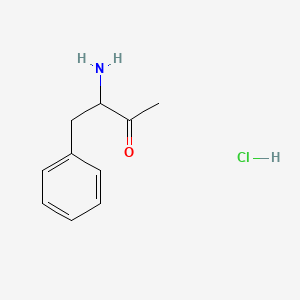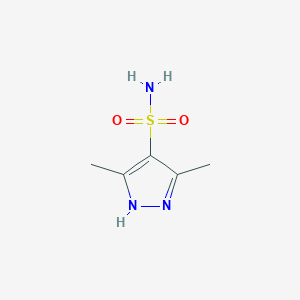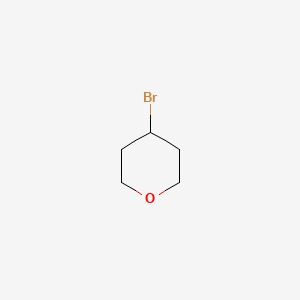
1,4-Bis(2-propynyloxy)benzene
Übersicht
Beschreibung
1,4-Bis(2-propynyloxy)benzene is a useful research compound. Its molecular formula is C12H10O2 and its molecular weight is 186.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Catalysis and Synthesis
1,4-Bis(2-propynyloxy)benzene has been utilized in various synthetic applications. For instance, it has been used in the palladium(0)-catalyzed synthesis of 2-vinyl-2,3-dihydro-benzo[1,4]dioxins. This process involves a tandem allylic substitution reaction, yielding good yields and demonstrating the utility of this compound in complex organic syntheses (Massacret et al., 1999).
Polymer Science
In the field of polymer science, this compound has been used in radical polyaddition reactions. For example, its reaction with dithiols like 1,4-benzenedithiol has led to the formation of soluble polymers. These polymers contain reactive carbon-carbon double bonds and demonstrate the potential of this compound in creating polymers with unique properties (Sato et al., 1993).
Material Science
The compound has found applications in materials science as well. For instance, it has been used in the synthesis and characterization of novel fluorine-containing polyetherimide. This application showcases its role in the development of advanced materials with specific properties like thermal stability and specific chemical functionalities (Yu Xin-hai, 2010).
Coordination Chemistry
In coordination chemistry, this compound has been used to create coordination polymers with silver(I). These structures depend on the ligand and reaction stoichiometry, highlighting the versatility of this compound in forming complex and varied molecular architectures (Oh et al., 2005).
Wirkmechanismus
Target of Action
It is known that many benzene derivatives interact with various proteins and enzymes within the body, altering their function and leading to various physiological effects .
Mode of Action
The mode of action of 1,4-Bis(2-propynyloxy)benzene is likely through electrophilic aromatic substitution, a common reaction for benzene derivatives . In this reaction, an electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
Benzene and its derivatives are known to be involved in various biochemical pathways, particularly those involving aromatic compounds .
Result of Action
It has been observed that similar compounds have shown antimicrobial, antitumor, anti hiv, dna scavenging inhibitors, anti proliferating, anti obesity and central nervous system activities .
Biochemische Analyse
Biochemical Properties
1,4-Bis(2-propynyloxy)benzene plays a significant role in biochemical reactions, particularly in the context of click chemistry. It interacts with enzymes such as copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), facilitating the formation of stable triazole linkages. This interaction is crucial for the synthesis of complex biomolecules and the development of novel biochemical tools. Additionally, this compound can interact with proteins and other biomolecules through its alkyne groups, enabling the formation of covalent bonds that are essential for various biochemical applications .
Cellular Effects
The effects of this compound on cellular processes are multifaceted. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of specific signaling pathways by interacting with key proteins involved in these processes. This modulation can lead to changes in gene expression, affecting the overall cellular function. Furthermore, this compound has been shown to impact cellular metabolism by altering the activity of enzymes involved in metabolic pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of its alkyne groups to specific biomolecules, forming covalent bonds that can inhibit or activate enzyme activity. This binding can lead to changes in gene expression by influencing transcription factors and other regulatory proteins. Additionally, the compound can induce conformational changes in proteins, affecting their function and stability .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over different time periods. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over time. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro settings. These effects include prolonged modulation of enzyme activity and gene expression, which can be beneficial for various biochemical applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to have minimal toxic effects, while higher doses can lead to adverse effects such as cellular toxicity and organ damage. Threshold effects have been identified, indicating that there is a specific dosage range within which the compound exerts its desired biochemical effects without causing significant harm. It is crucial to determine the optimal dosage to maximize the benefits of this compound while minimizing potential risks .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions are crucial for the compound’s localization and accumulation in target cells and tissues. The transport and distribution of this compound can influence its biochemical effects, as the compound needs to reach specific cellular compartments to exert its function .
Subcellular Localization
The subcellular localization of this compound is determined by various targeting signals and post-translational modifications. These mechanisms direct the compound to specific compartments or organelles within the cell, where it can interact with target biomolecules. The localization of this compound is essential for its activity and function, as it needs to be in proximity to its target proteins and enzymes to exert its biochemical effects .
Eigenschaften
IUPAC Name |
1,4-bis(prop-2-ynoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O2/c1-3-9-13-11-5-7-12(8-6-11)14-10-4-2/h1-2,5-8H,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODCQCPUUPWRQKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=CC=C(C=C1)OCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 1,4-bis(2-propynyloxy)benzene interact with glycidyl azide polymer (GAP) during the curing process?
A1: this compound acts as a curing agent by reacting with the azide groups present in the GAP polymer. While the exact mechanism is not detailed in the study, the research suggests that the reaction follows first-order kinetics and does not require a catalyst. The reaction likely involves a nucleophilic attack of the azide group on the terminal carbon of the propynyl group, leading to a ring-opening and subsequent polymerization. This curing process results in a cross-linked polymer network with enhanced mechanical properties.
Q2: What are the advantages of using this compound as a curing agent compared to conventional isocyanate-based curatives?
A2: The research highlights several advantages of using this compound over traditional isocyanate curatives like Desmodur N-100. These advantages include:
- No catalyst required: The curing reaction proceeds efficiently without the need for additional catalysts , simplifying the process and potentially reducing costs.
- Comparable mechanical properties: The study demonstrates that GAP cured with this compound exhibits mechanical properties comparable to GAP cured with conventional isocyanate curatives .
Q3: How was this compound characterized in the study?
A3: The researchers confirmed the structure and purity of this compound using a combination of techniques:
- Spectroscopy: Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy were used to confirm the presence of characteristic functional groups and analyze the compound's structure .
- Thermal Analysis: Differential Scanning Calorimetry (DSC) was employed to study the thermal properties of the compound, including its melting point and thermal stability .
- Chromatography: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) were utilized to assess the compound's purity and confirm its molecular weight .
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





